3-benzyl-2-((4-nitrobenzyl)thio)-4-oxo-N-propyl-3,4-dihydroquinazoline-7-carboxamide
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Overview
Description
3-benzyl-2-((4-nitrobenzyl)thio)-4-oxo-N-propyl-3,4-dihydroquinazoline-7-carboxamide is a complex organic compound that belongs to the quinazoline family This compound is characterized by its unique structure, which includes a quinazoline core, a benzyl group, a nitrobenzylthio group, and a propyl group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-benzyl-2-((4-nitrobenzyl)thio)-4-oxo-N-propyl-3,4-dihydroquinazoline-7-carboxamide typically involves multiple steps, starting from readily available starting materials. One common synthetic route includes the following steps:
Formation of the Quinazoline Core: The quinazoline core can be synthesized through the cyclization of anthranilic acid derivatives with formamide or its equivalents under acidic or basic conditions.
Introduction of the Benzyl Group: The benzyl group can be introduced via a Friedel-Crafts alkylation reaction using benzyl chloride and a suitable Lewis acid catalyst such as aluminum chloride.
Thioether Formation: The nitrobenzylthio group can be introduced by reacting the intermediate with 4-nitrobenzyl chloride in the presence of a base such as sodium hydride or potassium carbonate.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimizations for yield, purity, and cost-effectiveness. Continuous flow reactors and automated synthesis platforms can be employed to enhance the efficiency and scalability of the production process.
Chemical Reactions Analysis
Types of Reactions
3-benzyl-2-((4-nitrobenzyl)thio)-4-oxo-N-propyl-3,4-dihydroquinazoline-7-carboxamide can undergo various chemical reactions, including:
Oxidation: The nitro group can be reduced to an amino group using reducing agents such as hydrogen gas with a palladium catalyst or sodium dithionite.
Reduction: The compound can be oxidized using oxidizing agents like potassium permanganate or chromium trioxide.
Substitution: The benzyl and nitrobenzylthio groups can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Hydrogen gas with palladium catalyst, sodium dithionite.
Reduction: Potassium permanganate, chromium trioxide.
Substitution: Nucleophiles such as amines, thiols, or halides.
Major Products Formed
Reduction of Nitro Group: Formation of the corresponding amino derivative.
Oxidation of Thioether: Formation of sulfoxides or sulfones.
Substitution Reactions: Formation of various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
3-benzyl-2-((4-nitrobenzyl)thio)-4-oxo-N-propyl-3,4-dihydroquinazoline-7-carboxamide has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex molecules and as a ligand in coordination chemistry.
Biology: Investigated for its potential as an enzyme inhibitor or modulator of biological pathways.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory, anticancer, and antimicrobial activities.
Industry: Utilized in the development of new materials and as a precursor for the synthesis of specialty chemicals.
Mechanism of Action
The mechanism of action of 3-benzyl-2-((4-nitrobenzyl)thio)-4-oxo-N-propyl-3,4-dihydroquinazoline-7-carboxamide involves its interaction with specific molecular targets and pathways. The compound may exert its effects by:
Inhibiting Enzymes: Binding to the active site of enzymes and inhibiting their activity.
Modulating Receptors: Interacting with cellular receptors and altering signal transduction pathways.
Inducing Apoptosis: Triggering programmed cell death in cancer cells through the activation of apoptotic pathways.
Comparison with Similar Compounds
Similar Compounds
- 3-benzyl-2-((4-nitrobenzyl)thio)-4-oxo-N-methyl-3,4-dihydroquinazoline-7-carboxamide
- 3-benzyl-2-((4-nitrobenzyl)thio)-4-oxo-N-ethyl-3,4-dihydroquinazoline-7-carboxamide
- 3-benzyl-2-((4-nitrobenzyl)thio)-4-oxo-N-butyl-3,4-dihydroquinazoline-7-carboxamide
Uniqueness
3-benzyl-2-((4-nitrobenzyl)thio)-4-oxo-N-propyl-3,4-dihydroquinazoline-7-carboxamide is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties. The presence of the propyl group, in particular, may influence its solubility, bioavailability, and interaction with molecular targets compared to its analogs with different alkyl groups.
Properties
IUPAC Name |
3-benzyl-2-[(4-nitrophenyl)methylsulfanyl]-4-oxo-N-propylquinazoline-7-carboxamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C26H24N4O4S/c1-2-14-27-24(31)20-10-13-22-23(15-20)28-26(29(25(22)32)16-18-6-4-3-5-7-18)35-17-19-8-11-21(12-9-19)30(33)34/h3-13,15H,2,14,16-17H2,1H3,(H,27,31) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
CIVIULCPXHSFAT-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCNC(=O)C1=CC2=C(C=C1)C(=O)N(C(=N2)SCC3=CC=C(C=C3)[N+](=O)[O-])CC4=CC=CC=C4 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C26H24N4O4S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
488.6 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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